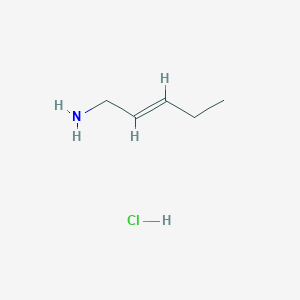

Pent-2-en-1-aminehydrochloride

Cat. No. B8627302

M. Wt: 121.61 g/mol

InChI Key: ODZXZXQJYLANMV-BJILWQEISA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04678474

Procedure details

A 64.2% aqueous solution of N-ethylallylamine hydrochloride (hereinafter, abbreviated as EAA.HCl) was propared by adding 52.1 g of 35% hydrochloric acid to 42.58 g (0.5 mole) of N-ethylallylamine while cooling the reaction mixture. On the other hand, 28.54 g (0.5 mole) of allylamine was neutralized with 52.1 g of 35% hydrochloric acid while cooling the reaction mixture, and then the mixture was concentrated by means of rotary evaporator to obtain a 69.8% aqueous solution of allylamine hydrochloride (hereinafter, abbreviated as AA.HCl). Then, 18.94 g of the aqueous solution of EAA.HCl and 13.40 g of aqueous solution of AA.HCl, obtained above, were mixed together and heated to 60° C. Then, 0.645 g of 2,2'-azobis(2-amidinopropane) dihydrochloride was added, and a polymerization reaction was carried out at that temperature for 48 hours. After the reaction, the reaction mixture (a solution) was poured into a large amount of acetone to precipitate the reaction product. The precipitate was collect by filtration using a glass filter and dried at 50° C. under reduced pressure. Thus, a copolymer of N-ethylallylamine hydrochloride and allylamine hydrochloride was obtained.

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].Cl.N([C:11]([C:14](=[NH:16])N)([CH3:13])C)=N[C:5]([C:8](=N)[NH2:9])(C)[CH3:6].[CH3:17][C:18](C)=O>>[ClH:1].[CH2:17]([CH:13]=[CH:11][CH2:14][NH2:16])[CH3:18].[ClH:1].[CH2:8]([NH2:9])[CH:5]=[CH2:6] |f:0.1.2,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.645 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were mixed together

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a polymerization reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the reaction product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collect by filtration

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C(C)C=CCN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C(C=C)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04678474

Procedure details

A 64.2% aqueous solution of N-ethylallylamine hydrochloride (hereinafter, abbreviated as EAA.HCl) was propared by adding 52.1 g of 35% hydrochloric acid to 42.58 g (0.5 mole) of N-ethylallylamine while cooling the reaction mixture. On the other hand, 28.54 g (0.5 mole) of allylamine was neutralized with 52.1 g of 35% hydrochloric acid while cooling the reaction mixture, and then the mixture was concentrated by means of rotary evaporator to obtain a 69.8% aqueous solution of allylamine hydrochloride (hereinafter, abbreviated as AA.HCl). Then, 18.94 g of the aqueous solution of EAA.HCl and 13.40 g of aqueous solution of AA.HCl, obtained above, were mixed together and heated to 60° C. Then, 0.645 g of 2,2'-azobis(2-amidinopropane) dihydrochloride was added, and a polymerization reaction was carried out at that temperature for 48 hours. After the reaction, the reaction mixture (a solution) was poured into a large amount of acetone to precipitate the reaction product. The precipitate was collect by filtration using a glass filter and dried at 50° C. under reduced pressure. Thus, a copolymer of N-ethylallylamine hydrochloride and allylamine hydrochloride was obtained.

Identifiers

|

REACTION_CXSMILES

|

[ClH:1].Cl.N([C:11]([C:14](=[NH:16])N)([CH3:13])C)=N[C:5]([C:8](=N)[NH2:9])(C)[CH3:6].[CH3:17][C:18](C)=O>>[ClH:1].[CH2:17]([CH:13]=[CH:11][CH2:14][NH2:16])[CH3:18].[ClH:1].[CH2:8]([NH2:9])[CH:5]=[CH2:6] |f:0.1.2,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.645 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.Cl.N(=NC(C)(C)C(N)=N)C(C)(C)C(N)=N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were mixed together

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a polymerization reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the reaction product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was collect by filtration

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 50° C. under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C(C)C=CCN

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C(C=C)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |